4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a methoxyphenyl group, and a pyrrolidinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-17-9-7-14(8-10-17)20(24)21-15-11-19(23)22(13-15)16-5-4-6-18(12-16)25-2/h4-10,12,15H,3,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZFQBHTYVQCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and methoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a blocker of potassium channels, regulating the flow of ions across cell membranes and altering the electrical activity of cells and tissues. This can lead to various physiological effects, making it a valuable tool for studying cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(3-methylphenyl)benzamide: Similar in structure but with a methyl group instead of a methoxy group.
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Contains a sulfonyl group and a piperidine ring, differing in functional groups and overall structure.
Uniqueness
4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
Biological Activity
4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C20H22N2O4, and it has garnered interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with an ethoxy group and a pyrrolidinone moiety substituted with a methoxyphenyl group. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.3997 g/mol |
| CAS Number | 898430-52-9 |
| SMILES | CCOc1ccc(cc1)C(=O)NC1CC(=O)N(C1)c1cccc(c1)OC |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives of benzamide found that compounds similar to this one showed promising results against multiple cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| MCF-7 | 1.62 | Doxorubicin | 1.60 |
| HCT-116 | 2.13 | 5-Fluorouracil | 18.74 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
- Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria.
- Case Study : A series of tests revealed significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent against bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Thymidylate Synthase Inhibition : Similar compounds have shown significant inhibition of thymidylate synthase, a key enzyme in DNA synthesis.
- EGFR Inhibition : Research on related compounds indicates potential activity against epidermal growth factor receptor (EGFR), a target in cancer therapy.
Q & A
Q. Q1. What are the common synthetic routes for 4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of the pyrrolidin-3-amine core via cyclization of substituted acrylamides or nitrobenzamide precursors under acidic or basic conditions .
Coupling Reactions : The benzamide moiety is introduced via amide bond formation between 4-ethoxybenzoyl chloride and the pyrrolidin-3-amine intermediate. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used with coupling agents such as HATU or EDC .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is employed to isolate the final product .
Q. Q2. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.8 ppm, ethoxy at δ ~1.3–4.1 ppm) and amide bond integrity .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated in analogous benzamide derivatives (e.g., C–H···O interactions in crystal lattices) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₁H₂₃N₂O₄) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd-catalyzed coupling for aryl ether formation or enzyme-mediated asymmetric synthesis for chiral centers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling but may require post-reaction extraction to remove traces .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction or oxidation steps .
Q. Q4. What strategies address discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted 3-methoxyphenyl intermediates can skew bioassays .
- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC₅₀ values .
- Target Selectivity Profiling : Use kinome-wide screening to differentiate primary targets (e.g., kinase inhibition) from off-target effects .
Q. Q5. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to putative targets (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the amide group and receptor active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .
- QSAR Studies : Corolate substituent electronic parameters (Hammett σ) with activity data to design analogs with enhanced potency .
Q. Q6. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Continuous Flow Reactors : Mitigate exothermic risks during nitro group reductions or aryl couplings, improving reproducibility at larger scales .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
